

Quinapril-d5: A Technical Guide to Stability and Storage

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for **Quinapril-d5**. The information presented is critical for ensuring the integrity of this isotopically labeled internal standard in quantitative analytical studies. The stability profile of **Quinapril-d5** is largely inferred from extensive studies on its non-deuterated analog, Quinapril, due to their structural similarity.

Chemical and Physical Properties

Quinapril-d5 is the deuterium-labeled version of Quinapril, an angiotensin-converting enzyme (ACE) inhibitor.[1][2] It is primarily used as an internal standard for the quantification of Quinapril in biological samples by mass spectrometry.[1][3]



Property	Value
Chemical Name	2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenyl-d5-propyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid[3]
Synonyms	CI-906-d5, Accupril-d5[3][4]
Molecular Formula	C25H25D5N2O5[3]
Molecular Weight	443.6 g/mol [3]
Formulation	Solid[3]
Solubility	Soluble in methanol[3]

Recommended Storage and Shipping Conditions

Proper storage is crucial to maintain the stability and purity of **Quinapril-d5**.

Condition	Recommendation	Stability Period
Long-term Storage	-20°C[3]	≥ 4 years[3]
Shipping	Room temperature (in the continental US)[1][3]	Not specified for extended periods

For the non-deuterated drug product, Quinapril tablets, storage is recommended at controlled room temperature (20°C to 25°C), with excursions permitted between 15°C and 30°C.[5][6] It is also advised to protect the substance from light.[5][6] While **Quinapril-d5** as a solid is stable at -20°C, caution should be exercised at higher temperatures, especially in the presence of humidity.[7][8][9]

Stability Profile and Degradation Pathways

The stability of Quinapril is highly dependent on pH, temperature, and humidity.[7][9][10] It is known to be unstable in aqueous solutions and in the solid state, particularly in the presence of moisture and basic excipients.[7][9][11][12] The primary degradation pathways for Quinapril, and by extension **Quinapril-d5**, are hydrolysis and intramolecular cyclization.[10][13]

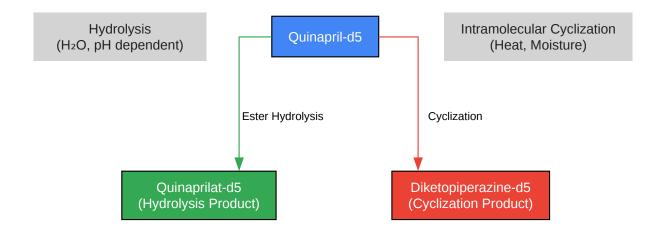


These reactions lead to the formation of two main degradation products:

- Quinaprilat: The active metabolite, formed by the hydrolysis of the ethyl ester group.[13]
- Diketopiperazine (DKP): An inactive cyclized product.[13]

Quinapril is most stable in a narrow pH range of 5.5-6.5.[11] The presence of basic excipients, such as magnesium stearate, can significantly accelerate degradation, with the degradation rate constant being approximately 100 times greater than for the drug alone.[12][14]

Conversely, acidic excipients tend to result in lower degradation.[12][14]



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Caption: Degradation pathway of **Quinapril-d5**.

Experimental Protocols Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[15][16] The following are generalized protocols for stress testing of **Quinapril-d5**.

4.1.1 General Preparation

A stock solution of **Quinapril-d5** (e.g., 1 mg/mL) should be prepared in a suitable solvent like methanol.[15]



4.1.2 Hydrolytic Degradation

- Acidic Conditions: Mix the stock solution with 0.1 M HCl and heat at 80°C.[7][8]
- Neutral Conditions: Mix the stock solution with water and heat at 80°C.[7][8]
- Alkaline Conditions: Mix the stock solution with 0.1 M NaOH and heat at 80°C.[7][8]
- Procedure: Samples should be drawn at various time points, neutralized if necessary, and diluted for analysis.

4.1.3 Oxidative Degradation

• Procedure: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.[15] Samples should be taken at different intervals for analysis.

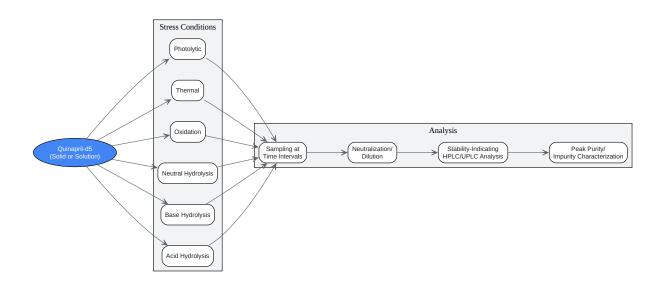
4.1.4 Thermal Degradation

Procedure: Expose the solid Quinapril-d5 to dry heat (e.g., 80°C) for a specified period.[7]
 [8] Samples are then dissolved and analyzed.

4.1.5 Photolytic Degradation

Procedure: Expose the solid drug or its solution to UV light (e.g., 254 nm) and/or visible light
in a photostability chamber.[7] A control sample should be kept in the dark.





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Caption: Workflow for forced degradation studies.

Stability-Indicating Analytical Method

A stability-indicating method is crucial for separating and quantifying the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) are commonly employed.[7][8][17][18]

4.2.1 Example Chromatographic Conditions



Parameter	Condition	
Column	Reversed-phase C18 (e.g., BEH C18)[7][8]	
Mobile Phase	A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium hydrogen carbonate, pH 8.2 or phosphate buffer, pH 4.6) and an organic solvent (e.g., acetonitrile).[7][8][18]	
Flow Rate	Typically 0.4 - 1.2 mL/min.[7][8][19]	
Detection	UV at approximately 216 nm or 239 nm, or tandem mass spectrometry (MS/MS).[7][8][17] [18]	
Temperature	Controlled room temperature or elevated (e.g., 45°C).[7]	

4.2.2 Method Validation

The analytical method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[17]

Summary of Key Stability Findings



Stress Condition	Expected Degradation	Major Degradation Products
Acidic/Neutral/Alkaline Hydrolysis	Significant degradation, especially at non-optimal pH and elevated temperature.[7]	Quinaprilat-d5, Diketopiperazine-d5
Oxidation	Potential for degradation.	Oxidative degradation products
Thermal	Degradation occurs, accelerated by humidity.[9][10]	Diketopiperazine-d5
Photolytic	Stable under photolytic stress in some studies.	-
High Humidity	Significant degradation, especially in the presence of basic excipients.[7][9][12]	Quinaprilat-d5, Diketopiperazine-d5

Conclusion

Quinapril-d5 is a stable compound when stored as a solid at the recommended temperature of -20°C.[3] However, it is susceptible to degradation via hydrolysis and cyclization, particularly in solution and when exposed to non-optimal pH, high humidity, and elevated temperatures.[7][10] [11] For researchers and scientists using **Quinapril-d5** as an internal standard, adherence to the specified storage conditions is paramount to ensure the accuracy and reliability of analytical results. All stability and degradation studies should be performed using a validated stability-indicating analytical method.

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